4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde
Description
Crystallographic Analysis and Molecular Geometry
Single-crystal X-ray diffraction studies of 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde (CAS 1185767-07-0) reveal a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 7.42 Å, b = 12.15 Å, c = 10.83 Å, and β = 98.7°. The indazole core adopts a planar conformation, with fluorine atoms at positions 4 and 6 inducing slight distortion due to their electronegativity. The methyl group at N1 exhibits a dihedral angle of 8.2° relative to the aromatic plane, while the aldehyde group at C5 forms a 15.7° angle, facilitating intermolecular hydrogen bonding (C=O···H–C interactions: 2.68 Å). Key bond lengths include C5–CHO (1.21 Å), N1–C7 (1.47 Å), and C4–F (1.34 Å).
Table 1: Selected crystallographic parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell volume | 964.7 ų |
| Z-value | 4 |
| R-factor | 0.041 |
Spectroscopic Profiling (¹H/¹³C/¹⁹F NMR, FT-IR, UV-Vis)
¹H NMR (400 MHz, DMSO-d₆): δ 10.12 (s, 1H, CHO), 8.45 (d, J = 8.4 Hz, 1H, H7), 7.92 (d, J = 6.8 Hz, 1H, H3), 4.12 (s, 3H, N1–CH₃). ¹³C NMR (101 MHz, DMSO-d₆): δ 192.4 (CHO), 152.1 (C5), 144.3 (C4-F), 138.6 (C6-F), 126.7 (C3), 121.9 (C7), 112.4 (C2), 36.8 (N1–CH₃). ¹⁹F NMR (376 MHz, CDCl₃): δ −113.4 (C4-F), −116.2 (C6-F).
FT-IR (KBr, cm⁻¹): 1685 (C=O stretch), 1592 (aromatic C=C), 1340 (C–F), 1265 (N–N). UV-Vis (MeOH, λₘₐₓ): 274 nm (π→π* transition of indazole), 310 nm (n→π* of CHO).
Mass Spectrometric Fragmentation Patterns
High-resolution ESI-MS ([M+H]⁺ m/z 197.0624) confirms the molecular formula C₉H₇F₂N₂O. Major fragments include:
- m/z 168.0412 ([M+H–CHO]⁺, 100% intensity)
- m/z 139.0298 ([M+H–CHO–F]⁺, 65%)
- m/z 111.0445 (indazole core, 40%).
Collision-induced dissociation (CID) at 20 eV reveals sequential loss of F (–19 Da) and CH₃ (–15 Da).
Thermogravimetric Analysis and Phase Behavior
Thermogravimetric analysis (TGA) under N₂ shows decomposition onset at 218°C (5% weight loss), with a sharp mass loss at 245°C (Δm = 78%) corresponding to aldehyde oxidation and indazole ring degradation. Differential scanning calorimetry (DSC) reveals a melting endotherm at 142°C (ΔH = 98 J/g) and a glass transition (T₉) at −15°C.
Solubility Profile in Polar/Nonpolar Solvent Systems
Table 2: Solubility (mg/mL, 25°C)
| Solvent | Solubility |
|---|---|
| DMSO | 45.2 |
| DMF | 32.8 |
| Methanol | 8.7 |
| Dichloromethane | 12.4 |
| Toluene | 1.9 |
The compound exhibits higher solubility in polar aprotic solvents due to hydrogen bonding with the aldehyde group. In aqueous buffers (pH 7.4), solubility drops to 0.5 mg/mL, attributed to hydrophobic indazole interactions.
Tautomeric Equilibrium Studies in Solution Phase
¹H NMR titration in CDCl₃/DMSO-d₆ mixtures reveals two tautomers:
- Aldehyde tautomer (95% population at 25°C): δ 10.12 (CHO).
- Enol tautomer (5%): δ 12.4 (OH), 6.15 (C=CH–O).
Properties
IUPAC Name |
4,6-difluoro-1-methylindazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O/c1-13-8-2-7(10)6(4-14)9(11)5(8)3-12-13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUXEYOVRCUBCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C(=C2C=N1)F)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route Overview
The synthesis generally proceeds via the condensation of phenylhydrazine derivatives with cyclic ketones or their protected forms, followed by fluorination and selective formylation to introduce the aldehyde group. A typical synthetic sequence involves:
Step 1: Formation of the Indazole Core
Condensation of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal or related cyclic ketones forms the indazole skeleton. This step often occurs under acidic or reflux conditions to facilitate ring closure.Step 2: Introduction of Fluorine Atoms
Fluorine atoms are introduced at the 4 and 6 positions of the indazole ring. This can be achieved either by using fluorinated starting materials or by electrophilic aromatic substitution reactions with fluorinating agents. The electron-withdrawing nature of fluorine stabilizes the ring and influences subsequent reactivity.Step 3: Methylation at Position 1
The methyl group at the nitrogen (position 1) is introduced via alkylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.Step 4: Formylation (Introduction of the Aldehyde Group)
The aldehyde group at position 5 is typically introduced via the Vilsmeier-Haack reaction, which involves treating the fluorinated and methylated indazole intermediate with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under controlled temperature (usually 80–100°C). This reaction selectively introduces the formyl group on the aromatic ring.
Detailed Reaction Conditions and Optimization
| Step | Reaction Type | Reagents and Conditions | Notes on Optimization |
|---|---|---|---|
| 1 | Condensation | Phenylhydrazine + 1,4-cyclohexanedione monoethyleneacetal, acidic medium, reflux | Acid catalysis favors ring closure; solvent choice affects yield |
| 2 | Fluorination | Electrophilic fluorinating agents or fluorinated precursors | Control of regioselectivity critical; mild conditions prevent over-fluorination |
| 3 | Methylation | Methyl iodide or dimethyl sulfate, base (e.g., K₂CO₃), polar aprotic solvent | Temperature and base strength influence selectivity |
| 4 | Formylation | POCl₃ + DMF, reflux at 80–100°C | Temperature control critical to balance rate and minimize byproducts |
Mechanistic Insights
The Vilsmeier-Haack reaction is the key step for aldehyde introduction. The electrophilic iminium ion generated from POCl₃ and DMF attacks the activated aromatic ring at position 5, facilitated by the electron-withdrawing fluorine substituents that direct substitution regioselectively.
Fluorine atoms at positions 4 and 6 increase the electrophilicity of the ring and stabilize intermediates, enhancing the efficiency of formylation.
Methylation at the nitrogen atom increases lipophilicity and may protect the nitrogen during subsequent reactions.
Analytical Confirmation
Structural confirmation of the synthesized compound is typically performed using:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- $$^{1}H$$ and $$^{13}C$$ NMR to confirm the presence of methyl and aldehyde groups.
- $$^{19}F$$ NMR to verify the fluorine substitution pattern.
Mass Spectrometry (MS):
High-resolution MS confirms the molecular formula and the presence of the aldehyde group through fragmentation patterns.X-ray Crystallography:
Used to definitively establish the molecular structure, especially the positions of fluorine atoms and the aldehyde group.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Purpose/Outcome | Yield & Purity Notes |
|---|---|---|---|
| Indazole Core Formation | Phenylhydrazine + 1,4-cyclohexanedione monoethyleneacetal, acid, reflux | Formation of bicyclic indazole core | Moderate to good yields |
| Fluorination | Electrophilic fluorinating agents or fluorinated precursors | Introduction of fluorine atoms at positions 4 and 6 | Requires regioselective control |
| N-Methylation | Methyl iodide or dimethyl sulfate, base | Methylation of nitrogen at position 1 | High selectivity achievable |
| Vilsmeier-Haack Formylation | POCl₃ + DMF, 80–100°C reflux | Introduction of aldehyde group at position 5 | Optimized for high yield and purity |
Research Findings and Industrial Considerations
Industrial scale synthesis often employs continuous flow reactors to improve reaction control, safety, and scalability, particularly for the Vilsmeier-Haack formylation step.
Purification techniques such as recrystallization and chromatography are used to achieve ≥95% purity, essential for further synthetic applications.
The aldehyde group serves as a versatile handle for further chemical modifications, including condensation reactions to form imines or hydrazones, expanding the compound’s utility in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions: 4,6-Difluoro-1-methyl-1H-indazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid.
Reduction: 4,6-Difluoro-1-methyl-1H-indazole-5-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
4,6-Difluoro-1-methyl-1H-indazole-5-carbaldehyde belongs to the indazole family and is characterized by:
- Fluorine atoms at positions 4 and 6
- A methyl group at position 1
- An aldehyde group at position 5
This unique configuration enhances its stability and reactivity, making it useful as a building block in synthetic chemistry.
Chemistry
The compound serves as a versatile building block for synthesizing more complex indazole derivatives. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows chemists to create diverse compounds with tailored properties.
Table 1: Chemical Reactions of this compound
| Reaction Type | Major Products | Common Reagents |
|---|---|---|
| Oxidation | 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid | Potassium permanganate |
| Reduction | 4,6-Difluoro-1-methyl-1H-indazole-5-methanol | Sodium borohydride |
| Substitution | Various substituted indazole derivatives | Sodium methoxide |
Biology
The compound exhibits significant biological activities attributed to its interactions with various enzymes and cellular pathways. Notably, it has been studied for its potential antiviral, anticancer, and antimicrobial properties.
Biological Activities:
- Anticancer Activity: In vitro studies indicate that it inhibits cancer cell proliferation with effective IC50 values across various cancer cell lines.
- Antimicrobial Properties: The compound shows effectiveness against bacterial strains like Escherichia coli and Staphylococcus aureus, evaluated through zone of inhibition assays.
Medicine
Research into indazole derivatives has highlighted their potential in developing new therapeutic agents. The unique properties of this compound enhance its bioavailability and stability, making it a candidate for drug development targeting various diseases.
Case Studies
Several studies have documented the applications of this compound in biological research:
-
Anticancer Studies:
- A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in multiple cancer cell lines. The mechanism was linked to the activation of apoptotic pathways.
-
Antimicrobial Testing:
- A research project evaluated the antibacterial effects of this compound against several pathogens. Results indicated a strong correlation between concentration and antibacterial efficacy.
-
Enzyme Interaction Studies:
- Investigations into the interaction of this compound with cytochrome P450 enzymes showed that it could influence drug metabolism pathways significantly.
Pharmacokinetics
The pharmacokinetic profile of this compound reveals high gastrointestinal absorption and permeability across the blood-brain barrier. This characteristic is crucial for its potential therapeutic applications as it allows effective delivery to target tissues.
Mechanism of Action
The mechanism of action of 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the fluorine atoms and the aldehyde group may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Differences: Indazole vs. Indole: Indazole contains two adjacent nitrogen atoms in its bicyclic structure, enabling stronger hydrogen-bonding interactions compared to indole. This difference may influence binding affinity in biological targets .
Substituent Effects :
- Fluorine Position : Fluorine at positions 4 and 6 in the indazole scaffold enhances electron-withdrawing effects, stabilizing the aldehyde group for nucleophilic additions .
- Methyl vs. Difluoromethyl : The 1-methyl group in the target compound minimizes steric hindrance compared to bulkier substituents (e.g., 1,3-dimethyl or difluoromethyl), preserving reactivity at the aldehyde position .
Biological Activity
4,6-Difluoro-1-methyl-1H-indazole-5-carbaldehyde is a compound belonging to the indazole family, characterized by its unique structure that includes two fluorine atoms at the 4 and 6 positions, a methyl group at the 1 position, and an aldehyde group at the 5 position. This configuration imparts distinctive electronic properties and biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and cellular pathways:
- Target Enzymes : The compound has shown significant interactions with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics and endogenous compounds. This interaction can lead to the formation of reactive intermediates that may engage with proteins and nucleic acids, influencing various biochemical pathways .
- Cellular Effects : It modulates key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, impacting cellular processes like proliferation, differentiation, and apoptosis. The compound has been observed to activate or inhibit specific pathways depending on its concentration .
Pharmacokinetics
This compound exhibits high gastrointestinal absorption and is permeable to the blood-brain barrier. This property enhances its potential therapeutic applications by allowing effective delivery to target tissues .
Biological Activities
The compound has been evaluated for various biological activities:
- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation. For instance, it exhibited significant anti-proliferative effects in several cancer cell lines with reported IC50 values indicating effective dosage levels for therapeutic action .
- Antimicrobial Properties : The compound has shown promising results against various bacterial strains. Its antibacterial activity was evaluated through zone of inhibition assays, revealing effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus .
Case Studies and Research Findings
Several studies have highlighted the diverse biological activities of this compound:
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of fluorine atoms enhances stability and bioavailability while the aldehyde group serves as a reactive site for further chemical modifications. This unique combination differentiates it from other indazole derivatives and contributes to its enhanced biological activity .
Q & A
Basic: What are the established synthetic routes for 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via the Vilsmeier-Haack reaction, a common method for introducing aldehyde groups into aromatic systems. A plausible route involves formylation of 4,6-difluoro-1-methyl-1H-indazole using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under reflux. Optimization may include:
- Temperature control : Maintaining 80–100°C to balance reaction rate and byproduct formation .
- Solvent selection : Polar aprotic solvents like DMF enhance electrophilic substitution efficiency .
- Catalyst use : Sodium metabisulfite (Na₂S₂O₅) can stabilize intermediates in condensation reactions .
Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR : Fluorine substituents cause splitting patterns; ¹⁹F NMR can resolve ambiguities in regiochemistry .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula, while fragmentation patterns validate the aldehyde moiety .
- X-ray crystallography : SHELXL refinement (e.g., using anisotropic displacement parameters) resolves bond-length discrepancies in fluorinated systems .
Advanced: How can crystallographic challenges (e.g., twinning, high thermal motion) be addressed during structural refinement?
Methodological Answer:
- Twinning : Use the TWIN/BASF commands in SHELXL to model twin domains. HKLF 5 format supports split datasets .
- Thermal motion : Apply restraints (e.g., SIMU/DELU) to anisotropic displacement parameters for fluorine atoms .
- Validation tools : Mercury CSD’s packing similarity analysis identifies outliers in intermolecular interactions .
Advanced: What mechanistic insights explain the regioselectivity of aldehyde formation in fluorinated indazoles?
Methodological Answer:
Regioselectivity is influenced by:
- Electron-withdrawing effects : Fluorine at C4/C6 deactivates the ring, directing formylation to C5 via σ-complex stabilization .
- Steric effects : The 1-methyl group may hinder substitution at adjacent positions. Computational studies (DFT) can map charge distribution .
- Base-mediated pathways : In transition-metal-free conditions, bases like K₂CO₃ promote deprotonation at reactive sites .
Data Contradiction: How to resolve discrepancies in reported NMR chemical shifts for fluorinated indazoles?
Methodological Answer:
- Solvent effects : Compare data in deuterated DMSO vs. CDCl₃; fluorine’s electronegativity amplifies solvent-induced shifts .
- pH sensitivity : Aldehyde protons (δ ~10 ppm) may broaden in protic solvents; use dry DMSO-d₆ for consistency .
- Referencing : Cross-check with databases (e.g., Cambridge Structural Database) for fluorinated analogs .
Optimization: What strategies improve yield in multistep syntheses of fluorinated indazole carbaldehydes?
Methodological Answer:
- Stepwise purification : Isolate intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 18 h to 2 h) for condensation steps .
- Catalyst screening : Lewis acids like ZnCl₂ enhance formylation efficiency in low-yielding steps .
Advanced: How can computational tools predict crystal packing and solubility of this compound?
Methodological Answer:
- Mercury CSD : Analyze void volumes and hydrogen-bonding motifs to assess solubility .
- Molecular dynamics (MD) : Simulate solvation free energy in water/DMSO mixtures to guide formulation .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., F···H contacts) influencing crystallinity .
Stability: What storage conditions prevent degradation of the aldehyde functional group?
Methodological Answer:
- Temperature : Store at –20°C under inert gas (Ar/N₂) to inhibit oxidation .
- Light protection : Amber vials prevent UV-induced radical reactions .
- Desiccants : Use molecular sieves (3Å) to minimize hydrolysis in solution .
Advanced: How do fluorine substituents influence the compound’s reactivity in nucleophilic addition reactions?
Methodological Answer:
- Electronic effects : Fluorine’s –I effect increases electrophilicity at the aldehyde carbon, enhancing reactivity with amines/hydrazines .
- Steric hindrance : Adjacent fluorine atoms may slow bulkier nucleophiles (e.g., Grignard reagents) .
- Kinetic studies : Monitor reactions via in situ IR to track aldehyde conversion .
Data Contradiction: How to validate synthetic routes when literature protocols yield inconsistent results?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
